![molecular formula C36H37NP2 B1626093 (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine CAS No. 81510-19-2](/img/structure/B1626093.png)
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine
Overview
Description
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine, commonly known as DPEPhos, is a chiral ligand that has gained significant attention in the field of organic synthesis due to its unique properties. DPEPhos has a bulky structure and a chiral center, which makes it an ideal candidate for asymmetric catalysis.
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been synthesized and structurally characterized, demonstrating its potential for detailed molecular studies. Mayer and Böttcher (2012) reported the synthesis and X-ray crystallographic analysis of a closely related molecule, highlighting its structural characteristics (Mayer & Böttcher, 2012).
Catalytic Applications in Ethylene Tri- and Tetramerization
- The compound has been used in ethylene tri- and tetramerization reactions, with variations in its structure affecting product selectivity. Killian et al. (2007) conducted a systematic study on Cr catalyzed ethylene oligomerization using bis(diphenylphosphino)amine ligands, demonstrating the influence of N-aryl functionality on reaction outcomes (Killian et al., 2007).
Ligand Design for Efficient Tetramerization
- Its derivatives have been synthesized and tested as ligands in chromium-based ethylene tetramerization catalysts, showing high activity and selectivity. Kuhlmann et al. (2007) found that altering the N-alkyl moiety of the ligand significantly affects the catalyst's performance (Kuhlmann et al., 2007).
Polymer Chain End Functionalization
- It has been utilized in the functionalization of polymers, specifically in introducing aromatic tertiary amine groups at polymer chain ends. Kim et al. (1998) explored its use in terminally functionalizing polymers with aromatic tertiary amine groups (Kim et al., 1998).
Use in Magnesium and Zinc Complexes
- It serves as a ligand in the formation of magnesium and zinc complexes, contributing to the study of metal-ligand interactions. Olbert et al. (2007) reported the synthesis of N-(diphenylphosphanyl)-2-pyridylmethylamine and its use in magnesium and zinc complexes (Olbert et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1,2-bis(diphenylphosphino)ethane, are known to act as bidentate ligands in coordination chemistry, binding to metal centers through two donor atoms .
Mode of Action
The compound acts as a ligand, donating electron density to a metal center, making it more electrophilic and susceptible to attack by nucleophiles in the reaction mixture. This interaction with its targets can lead to changes in the electronic structure of the metal center, influencing its reactivity.
Biochemical Pathways
Similar compounds are involved in various cross-coupling reactions, including suzuki-miyaura coupling, heck reaction, buchwald-hartwig coupling, and sonogashira coupling. These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be air sensitive, heat sensitive, and moisture sensitive . Therefore, it should be stored under appropriate conditions to maintain its stability and effectiveness.
properties
IUPAC Name |
(1S)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAHLJBPYKGBV-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508701 | |
Record name | (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine | |
CAS RN |
81510-19-2 | |
Record name | (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.